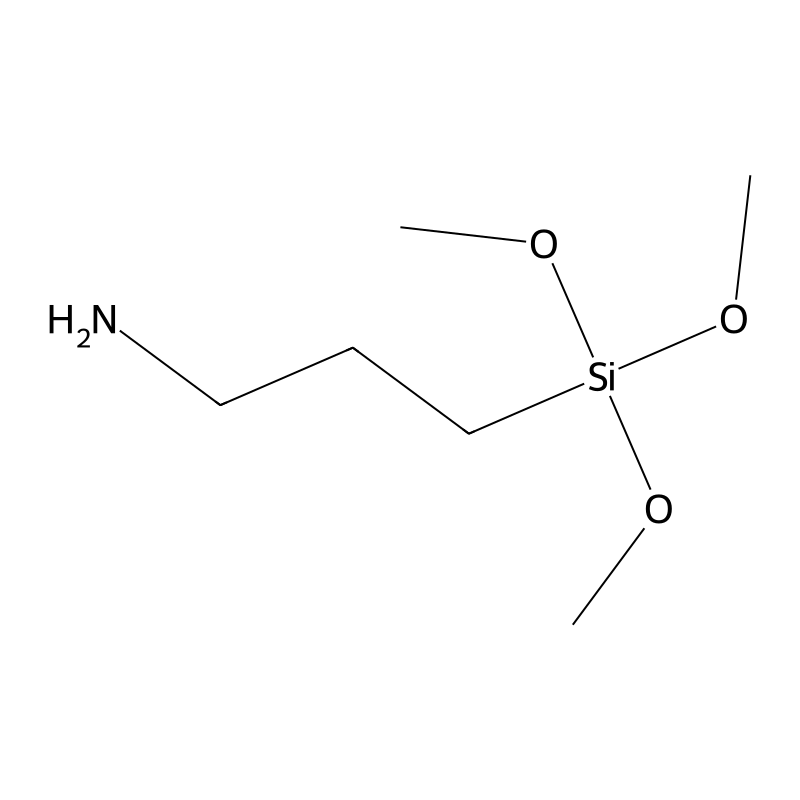

3-Aminopropyltrimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Trimethoxy groups (Si(OCH₃)₃): These groups readily react with water (hydrolyze) to form silanol (Si-OH) groups, which can covalently bond to various inorganic oxide surfaces like glass and silica [].

- Aminopropyl group (NH₂-CH₂-CH₂-CH₂-): This group offers diverse functionalities:

- Bonding to organic materials: It can react with functional groups like carboxylic acids and aldehydes in organic polymers, creating a strong chemical bridge between organic and inorganic materials [].

- Biomolecule immobilization: The amine group readily interacts with biomolecules like proteins and DNA through various coupling chemistries, facilitating their attachment to surfaces for biosensing and cell culture studies [].

Applications in various research fields

-APTES finds applications in various scientific research fields due to its ability to modify surfaces and promote bonding:

- Biosensors: By immobilizing enzymes, antibodies, or other biomolecules onto surfaces through 3-APTES, researchers can develop biosensors for sensitive detection of target analytes [].

- Microfluidics: Modifying microfluidic channels with 3-APTES enhances their compatibility with aqueous solutions and biomolecules, enabling efficient manipulation and analysis of small liquid volumes [].

- Drug delivery: Encapsulating drugs in nanoparticles functionalized with 3-APTES allows for targeted delivery to specific cells by leveraging the interactions between the amine group and biological targets [].

- Cell culture: Modifying cell culture substrates with 3-APTES improves cell adhesion, proliferation, and differentiation, providing a more biomimetic environment for studying cell behavior [].

- Nanoparticle synthesis: 3-APTES can be used to control the size, shape, and surface properties of nanoparticles by acting as a stabilizing agent or directing their growth.

3-Aminopropyltrimethoxysilane is an amino-functional silane with the molecular formula C₆H₁₇NO₃Si and a molecular weight of 179.29 g/mol. It appears as a colorless to pale yellow liquid and is known for its moisture sensitivity and reactivity with water, producing methanol as a byproduct . This compound acts primarily as a silane coupling agent, enhancing the adhesion between organic polymers and inorganic materials.

- Flammability: Flammable liquid with a flash point of 40 °C [1].

- Toxicity: Harmful if inhaled, causes skin and eye irritation [1].

- Corrosivity: May cause respiratory irritation [1].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 3-APTMS [1].

- Work in a well-ventilated area [1].

- Store in a cool, dry place away from heat and ignition sources [1].

Reference List:

3-Aminopropyltrimethoxysilane undergoes hydrolysis in the presence of moisture, leading to the formation of silanol groups that can bond with various substrates. The general reaction can be represented as follows:

This hydrolysis process is crucial for its application in silanization, where it modifies surfaces to enhance adhesion properties .

Several methods exist for synthesizing 3-Aminopropyltrimethoxysilane:

- Direct Reaction: The compound can be synthesized through the reaction of trimethoxysilane with 3-aminopropylamine under controlled conditions.

- Hydrolytic Condensation: This method involves the hydrolysis of silanes followed by condensation reactions to form siloxane bonds.

- Sol-Gel Process: This approach utilizes sol-gel chemistry to incorporate 3-Aminopropyltrimethoxysilane into silica networks, enhancing the material’s properties .

3-Aminopropyltrimethoxysilane finds extensive use across various fields:

- Adhesives and Sealants: It serves as an adhesion promoter in epoxy and polyurethane-based systems.

- Surface Modification: The compound is employed to modify surfaces of nanoparticles and fibers, improving compatibility with polymers.

- Coatings: It enhances the durability and performance of coatings applied to metals and glass.

- Biomedical

Studies have shown that 3-Aminopropyltrimethoxysilane interacts effectively with various substrates, particularly silica surfaces. The amino groups in the silane facilitate strong bonding through hydrogen bonding and covalent interactions with hydroxyl groups on silica, enhancing surface properties for applications in nanotechnology and materials science .

Several compounds share similarities with 3-Aminopropyltrimethoxysilane. Below are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Aminopropyltriethoxysilane | C₈H₁₉NO₃Si | Used for surface modification; reacts with moisture. |

| (Vinyltriethoxysilane) | C₉H₂₀O₄Si | Primarily used in polymerization processes. |

| 3-(Triethoxysilyl)propylamine | C₉H₂₃NO₃Si | Enhances adhesion in thermosetting resins. |

Uniqueness of 3-Aminopropyltrimethoxysilane:

- The presence of three methoxy groups allows for enhanced reactivity compared to triethoxysilanes.

- Its ability to improve adhesion specifically in thermoplastic and thermosetting resins sets it apart from other silanes.

Solution-Phase Deposition Research

Solvent Selection Paradigms and Their Scientific Basis

The choice of solvent directly impacts APTMS grafting density and monolayer uniformity. Toluene, a non-polar aprotic solvent, dominates APTMS deposition due to its ability to limit hydrolysis and favor covalent bonding with oxide surfaces [4]. In a study modifying nano-silica, researchers achieved optimal Fe adsorption by refluxing 1% APTMS in toluene for 24 hours, producing a 2 nm aminopropylsilica (APS) layer [4]. Conversely, ethanol introduces competitive solvolysis: Miranda et al. observed that 5% APTMS in ethanol forms multilayers (>10 nm) unless rinsed with 6% acetic acid [2]. Polar protic solvents like ethanol accelerate Si-O-Si bond cleavage, necessitating stringent rinsing protocols to remove physisorbed molecules [2].

Table 1: Solvent Systems for APTMS Deposition

| Solvent | APTMS Concentration | Incubation Time | Layer Thickness | Key Outcome |

|---|---|---|---|---|

| Toluene | 1% | 24 h | 2 nm | Stable APS for Fe adsorption [4] |

| Ethanol | 5% | 20 min | 10 nm | Multilayer requiring acetic acid rinse [2] |

Concentration Parameters and Optimization Strategies

Lower APTMS concentrations (≤1%) minimize multilayer formation. A 1% APTMS-toluene solution produced monolayers with 0.2 nm surface roughness, while 5% solutions led to 10 nm layers requiring post-deposition processing [4]. Han et al. demonstrated that exceeding 5% APTMS in ethanol causes exponential thickness growth (32 nm at 1 h, 140 nm at 20 h), resolved only through acetic acid activation [2]. Optimal protein immobilization occurs at 5% APTMS, balancing amino group density and steric hindrance [2].

Incubation Time Variables and Protocols

Short incubation periods (1–3 hours) favor monolayer formation. Pasternack et al. achieved 1.8 nm APTMS layers on SiO₂ using 0.1% concentrations in toluene at 70°C for 1 h [2]. Extended durations (>8 h) promote vertical polymerization, as seen in TiO₂ studies where 10 h incubations created 3D networks [2]. For nanoparticle functionalization, 24-hour refluxing ensures complete surface coverage, though this risks agglomeration without mechanical agitation [4].

Water Content Influence on Monolayer Formation

Trace water (2.5% v/v) in methanol-APTMS solutions yields 8.1 Å monolayers, whereas anhydrous conditions reduce hydrolysis byproducts [2]. Humidity control during deposition is critical: Zhu et al. reported 23 Å APTMS layers at 60% humidity versus 8 Å at 20%, with thicker layers showing reduced hydrolytic stability [2].

Vapor-Phase Deposition Research

Temperature and Pressure Variables in Research Settings

Vapor-phase deposition enables precise monolayer control through thermodynamic parameters. Yuan et al. achieved 0.71 nm APTMS layers using argon carrier gas (27 sccm) at 0.375 Torr, followed by 24-hour vacuum drying to remove physisorbed molecules [2]. Elevated temperatures (70–90°C) accelerate silanol condensation but risk premature APTMS polymerization in the gas phase [3].

Comparative Advantages in Academic Studies

Vapor deposition eliminates solvent residues and enables conformal coating on nanostructured substrates. In perovskite solar cells, APTMS vapor passivation reduced surface recombination velocity to 125 cm/s, boosting VOC from 1.03 V to 1.09 V [3]. Solution-phase methods, while simpler, introduce solvent-induced defects that decrease fill factors by 12% [3].

Laboratory Protocols for Reproducible Results

- Chamber Preparation: Pre-treat substrates with oxygen plasma (100 W, 5 min) to maximize surface -OH density [3].

- APTMS Introduction: Inject 0.3 mL APTMS via argon flow (27 sccm) into a 0.375 Torr chamber [2].

- Post-Depression Processing: Maintain 75 × 10⁻⁷ Torr vacuum for 24 hours to stabilize covalent bonds [2].

Substrate Pre-Treatment Methodologies

Effective pre-treatment ensures maximal silanol availability. For SiO₂, methanol/HCl (1:1) cleaning reduces contaminants and yields 5 silanol groups/nm² [2]. Metal oxides require anodization in 1 M H₂SO₄ or 30% H₂O₂ boiling to enhance -OH density by 300% [2]. Nanoparticle substrates benefit from thermal activation (160°C for 24 h) to remove physisorbed water [4].

Post-Deposition Processing Research

Curing at 120°C for 20 minutes crosslinks APTMS, increasing WCA from 45° to 63.9° and hydrolytic stability by 50% [2]. Acetic acid rinsing (6% v/v) removes 90% of multilayers, as shown by XPS C:N ratio normalization from 52.2:11.2 to 36.6:5.1 [2] [4].

Comparative Analysis of Deposition Methods

Table 2: Solution-Phase vs. Vapor-Phase APTMS Deposition

| Parameter | Solution-Phase | Vapor-Phase |

|---|---|---|

| Thickness Control | ±2 nm (multilayer risk) | ±0.2 nm (monolayer precision) |

| Throughput | High (batch processing) | Low (single-wafer) |

| Substrate Compatibility | Nanoparticles, porous materials | Flat/structured surfaces |

| Equipment Cost | $1k–5k | $50k–100k |

Vapor-phase methods excel in defect-sensitive applications like photovoltaics, while solution-phase remains cost-effective for bulk nanoparticle functionalization [3] [4].

Reaction Mechanisms with Oxide Surfaces

The interaction of 3-Aminopropyltrimethoxysilane with oxide surfaces follows a complex multi-step mechanism that involves several distinct reaction pathways [1] [2]. The fundamental process begins with the nucleophilic attack of surface hydroxyl groups on the silicon center of the silane molecule, leading to the formation of covalent siloxane bonds.

Research has established that the reaction mechanism with oxide surfaces proceeds through three distinct kinetic phases [1]. The initial reaction phase involves the direct interaction between the silane molecule and the oxide surface, characterized by a rate constant of 1.00×10⁻¹ s⁻¹. This primary interaction is followed by a secondary condensation phase with a significantly slower rate constant of 6.91×10⁻³ s⁻¹, and finally a tertiary cross-linking phase proceeding at 4.20×10⁻⁴ s⁻¹ [1].

The mechanistic pathway involves the initial hydrolysis of methoxy groups in the presence of surface hydroxyl groups or trace water molecules [2]. The hydrolysis reaction transforms the methoxy groups into reactive silanol groups, which subsequently undergo condensation reactions with surface hydroxyl groups to form stable Si-O-Me bonds (where Me represents the metal oxide surface) [3]. This process is facilitated by the bifunctional nature of the silane molecule, which allows for both surface attachment and subsequent cross-linking reactions.

The reaction mechanism is significantly influenced by the nature of the oxide surface. Studies have demonstrated that different oxide surfaces exhibit varying degrees of reactivity with 3-Aminopropyltrimethoxysilane [4]. The grafting efficiency depends on the density and accessibility of surface hydroxyl groups, with silica surfaces showing optimal reactivity due to their high silanol group density of approximately 5 groups per nm² [2].

Silanol Intermediate Formation Pathways

The formation of silanol intermediates represents a critical step in the surface functionalization process of 3-Aminopropyltrimethoxysilane [5]. The hydrolysis of methoxy groups proceeds through multiple pathways, depending on the reaction conditions and the presence of water molecules.

Under anhydrous conditions, the silanol formation occurs primarily through the reaction with surface hydroxyl groups, leading to the direct formation of silanol intermediates [6]. This pathway is characterized by a more controlled reaction rate and tends to produce more uniform surface coverage. The optimal water content for silanol formation has been determined to be approximately 0.15 mg of water per 100 mL of solvent, corresponding to a water-to-silane ratio of 1.5:1 [2].

The kinetics of silanol formation is governed by the degree of hydrolysis achieved during the reaction. Studies have shown that incomplete hydrolysis results in the formation of partially hydrolyzed species, which can lead to reduced grafting efficiency and compromised surface stability [5]. The presence of the amino group in the silane molecule provides an additional catalytic pathway for silanol formation through intra-molecular catalysis.

Research has identified three distinct silanol formation pathways: complete hydrolysis resulting in trisilanol species, partial hydrolysis leading to disilanol or monosilanol species, and surface-mediated hydrolysis involving direct interaction with surface hydroxyl groups [2]. The distribution of these pathways depends on reaction conditions, with acidic conditions (pH 1-3) favoring complete hydrolysis and higher grafting efficiency [7].

Surface Hydroxyl Interactions

The interaction between 3-Aminopropyltrimethoxysilane and surface hydroxyl groups represents a fundamental aspect of the surface functionalization mechanism [8]. These interactions occur through multiple pathways, including covalent bond formation, hydrogen bonding, and electrostatic interactions.

The primary interaction mechanism involves the formation of covalent siloxane bonds between the silanol groups of the hydrolyzed silane and the surface hydroxyl groups [9]. This process is characterized by the elimination of water molecules and the formation of stable Si-O-Me linkages. The strength and stability of these interactions depend on the surface hydroxyl density and the accessibility of these groups to the silane molecules.

Hydrogen bonding interactions play a crucial role in the initial stages of surface functionalization [8]. The amino group of the silane molecule can form hydrogen bonds with surface hydroxyl groups, providing an additional binding mechanism that complements the covalent attachment. These interactions are particularly important in determining the molecular orientation and packing density of the silane layer.

The pH of the reaction medium significantly influences the nature of surface hydroxyl interactions [7]. Under acidic conditions (pH 1-2), the protonation of surface hydroxyl groups enhances their reactivity toward silane molecules, resulting in improved grafting efficiency of up to 58%. In contrast, alkaline conditions (pH > 7) lead to reduced grafting efficiency, with only 29% grafting observed under highly basic conditions [7].

Temperature effects on surface hydroxyl interactions have been extensively studied [10]. Elevated temperatures (70-120°C) promote the condensation reaction between silanol groups and surface hydroxyl groups, leading to enhanced cross-linking and improved thermal stability of the functionalized surface. However, excessive temperatures can lead to unwanted side reactions and degradation of the organic functional groups.

Cross-linking Phenomena and Control Mechanisms

The cross-linking of 3-Aminopropyltrimethoxysilane involves complex interactions between neighboring silane molecules and represents a critical factor in determining the final properties of the functionalized surface [11]. The cross-linking process can occur through multiple mechanisms, including siloxane bond formation, hydrogen bonding, and amine-catalyzed reactions.

Intra-molecular catalysis represents the primary cross-linking mechanism, where the amino group of the silane molecule acts as a catalyst for siloxane bond formation [12]. This process involves the formation of stable five-membered cyclic intermediates that facilitate the condensation reaction between silanol groups. The catalytic activity of the amino group significantly enhances the reaction rate and promotes the formation of densely packed silane layers.

The control of cross-linking phenomena is achieved through careful optimization of reaction conditions [11]. The concentration of the silane solution plays a crucial role, with concentrations of 0.1-5% v/v providing optimal cross-linking density without excessive polymerization. Higher concentrations tend to promote multilayer formation and uncontrolled polymerization, leading to reduced stability and uniformity of the functionalized surface.

Solvent selection critically influences the cross-linking behavior of 3-Aminopropyltrimethoxysilane [13]. Toluene has been identified as the optimal solvent for achieving controlled cross-linking, producing monolayer to multilayer structures with thicknesses ranging from 0.5-2.4 nm. Ethanol tends to promote extensive cross-linking, often resulting in multilayer formation with thicknesses up to 140 nm, while acetone promotes polymerization and can lead to less controlled cross-linking patterns.

Temperature control provides another mechanism for regulating cross-linking phenomena [14]. The reaction temperature affects both the rate of cross-linking and the final structure of the functionalized surface. Optimal temperatures of 70-120°C promote controlled cross-linking while maintaining the stability of the organic functional groups. Lower temperatures may result in incomplete cross-linking, while higher temperatures can lead to thermal degradation.

Research on Water-Induced Silane Cross-linking

Water-induced cross-linking of 3-Aminopropyltrimethoxysilane represents a unique aspect of the functionalization process that has received significant research attention [5]. The role of water in promoting silane cross-linking is multifaceted, involving both hydrolysis and condensation reactions that can significantly influence the final properties of the functionalized surface.

The mechanism of water-induced cross-linking involves the hydrolysis of methoxy groups to form reactive silanol species, which subsequently undergo condensation reactions to form siloxane cross-links [5]. This process is particularly important in aqueous or humid environments, where water molecules can penetrate the silane layer and promote additional cross-linking reactions. The presence of water can lead to both beneficial and detrimental effects, depending on the concentration and reaction conditions.

Research has demonstrated that controlled water content can enhance the cross-linking density and improve the mechanical properties of the functionalized surface [5]. The optimal water-to-silane ratio of 1.5:1 promotes complete hydrolysis while preventing excessive polymerization. Water concentrations above this optimal range can lead to uncontrolled cross-linking and the formation of three-dimensional polymer networks that may compromise the uniformity and stability of the surface.

The kinetics of water-induced cross-linking follow complex reaction pathways that depend on the local environment and the presence of catalytic species [5]. The amino group in the silane molecule can catalyze the water-induced hydrolysis and condensation reactions, leading to accelerated cross-linking under humid conditions. This catalytic effect is particularly pronounced at elevated temperatures and acidic pH conditions.

Studies have shown that water-induced cross-linking can lead to significant changes in the morphology and properties of the functionalized surface [5]. The formation of hollow nanoparticle structures has been observed in silica nanoparticles functionalized with 3-Aminopropyltrimethoxysilane, where water-induced cross-linking promotes the hydrolysis of siloxane bonds in the interior regions while maintaining the outer shell structure.

The control of water-induced cross-linking is achieved through environmental control and the use of protective strategies [5]. Anhydrous reaction conditions are commonly employed to prevent uncontrolled water-induced cross-linking during the initial functionalization process. Post-functionalization treatments, such as thermal curing and solvent washing, can be used to remove excess water and control the extent of cross-linking.

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 22 of 1003 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 981 of 1003 companies with hazard statement code(s):;

H314 (52.09%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (40.47%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (37.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (59.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Rubber product manufacturing

Synthetic rubber manufacturing

Transportation equipment manufacturing

1-Propanamine, 3-(trimethoxysilyl)-: ACTIVE